tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methylsulfonyl (mesyl)oxyethyl substituent at the 3-position. The mesyloxy group acts as a polar, electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution reactions. Its molecular formula is C13H25NO5S (MW: 307.41), with applications in medicinal chemistry as a synthetic intermediate for amine protection and functionalization .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-6-11(10-14)7-9-18-20(4,16)17/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYUVRHPGHPPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145548 | |
| Record name | 1,1-Dimethylethyl 3-[2-[(methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-66-6 | |
| Record name | 1,1-Dimethylethyl 3-[2-[(methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405090-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[(methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variants
tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
- Structural Difference : Mesyloxyethyl group at the 4-position instead of 3.
- Impact : Positional isomerism alters steric and electronic environments. The 4-substituted analog may exhibit different reactivity in substitution reactions due to reduced steric hindrance compared to the 3-position.
- Synthesis : Achieved in 100% yield using K₂CO₃ in DMA at 60°C for 16 hours .
tert-Butyl 3-((Methylsulfonyl)oxy)piperidine-1-carboxylate
- Impact: The absence of an ethyl chain reduces flexibility and may lower solubility in nonpolar solvents.
Chain Length and Functional Group Modifications
tert-Butyl 3-(3-((Methylsulfonyl)oxy)propyl)piperidine-1-carboxylate
- Structural Difference : Propyl chain instead of ethyl, with a trifluoroacetamido group.
- Impact : The longer chain increases hydrophobicity, while the trifluoroacetamido group introduces strong electron-withdrawing effects. This compound showed a high yield (90%) and a melting point of 93–94°C, suggesting crystalline stability .
tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate
Heterocyclic and Aromatic Derivatives
tert-Butyl 2-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate
- Structural Difference: Incorporates a trifluoromethylphenoxy group.
- Impact: The aromatic ring and trifluoromethyl group increase lipophilicity and metabolic stability.
tert-Butyl 3-(Ethylsulfonamido)piperidine-1-carboxylate
Table 1: Key Properties of Selected Compounds
Biological Activity
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is an organic compound classified as a piperidine derivative, characterized by a tert-butyl ester group and a methylsulfonyl oxyethyl substituent. This compound has garnered attention in scientific research for its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H25NO5S
- Molecular Weight : 293.38 g/mol
- CAS Number : 405090-66-6
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is conducted under controlled conditions, often using triethylamine as a base to facilitate the formation of the desired product. The process can be optimized for higher yields in industrial applications, potentially utilizing continuous flow reactors.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. It can act as a substrate for various enzymes, leading to the formation of active metabolites that may influence cellular pathways, such as signal transduction and gene expression.
Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Some studies suggest that piperidine derivatives can inhibit bacterial growth and may possess antifungal properties.
- Neuroprotective Effects : Investigations into similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammation and immune response .
1. Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives similar to this compound. The results indicated significant reductions in neuronal cell death when treated with these compounds under oxidative stress conditions.
2. Anti-inflammatory Activity
In vitro assays demonstrated that compounds with similar structures could effectively inhibit IL-1β release in THP-1 cells, suggesting their potential as anti-inflammatory agents. Table 1 summarizes the results of these assays:
| Compound | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| Compound A | 60% | 55% |
| Compound B | 75% | 70% |
| This compound | TBD | TBD |
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, and which reaction conditions are critical for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of a piperidine precursor followed by sulfonylation. For example, alkylation using tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) in THF or DMF is common. The methylsulfonyloxy group is introduced via reaction with methanesulfonyl chloride in the presence of a base like triethylamine, requiring strict temperature control (0–5°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the purity and structural integrity of this compound verified in research settings?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Differential scanning calorimetry (DSC) may be used to check crystallinity and thermal stability .
Q. What safety precautions are necessary when handling this compound, based on its GHS classification?
- Methodological Answer : Although specific GHS data for this compound is limited, structurally similar piperidine derivatives often require precautions for acute toxicity (Category 4). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; store in sealed containers at 2–8°C. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for persistent irritation .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) in sealed, moisture-proof containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the sulfonate ester. Periodic NMR analysis is recommended to monitor degradation, especially if stored for >6 months .
Advanced Research Questions
Q. What strategies are recommended for optimizing regioselectivity during the introduction of the methylsulfonyloxy group in the piperidine scaffold?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered hydroxyl group. Solvent polarity adjustments (e.g., switching from THF to DCM) can stabilize transition states. Kinetic studies via in-situ IR or HPLC monitoring help identify optimal reaction times to minimize over-sulfonylation .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., methylsulfonyloxy vs. trifluoroacetyl). Use computational docking (e.g., AutoDock) to compare binding affinities with target enzymes. Validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure interaction thermodynamics. Reproduce assays under standardized conditions (pH, temperature) .
Q. What methodologies are effective in studying the interaction of this compound with enzyme targets, considering its sulfonate ester functionality?
- Methodological Answer : Sulfonate esters are electrophilic; use SPR to monitor real-time binding kinetics with serine hydrolases or proteases. Competitive inhibition assays with fluorogenic substrates quantify IC₅₀ values. X-ray crystallography or cryo-EM can resolve binding modes, while molecular dynamics simulations predict stability of enzyme-inhibitor complexes .
Q. How do electronic effects of substituents (e.g., methylsulfonyloxy vs. trifluoroacetyl) influence the reactivity of analogous piperidine carboxylates?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoroacetyl) increase electrophilicity of adjacent carbons, enhancing nucleophilic attack in substitution reactions. Methylsulfonyloxy groups improve leaving-group ability in elimination reactions. Compare reaction rates via kinetic studies (e.g., monitoring by GC-MS) and analyze Hammett parameters to quantify electronic effects .
Key Notes
- Structural analogs and general piperidine chemistry principles guide answers where direct data is unavailable.
- Methodological focus ensures utility in experimental design and data interpretation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
